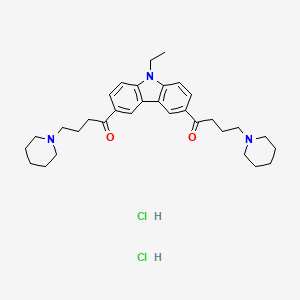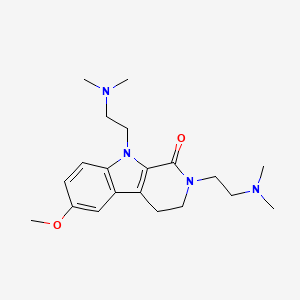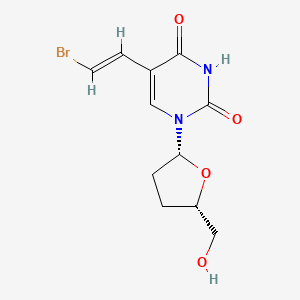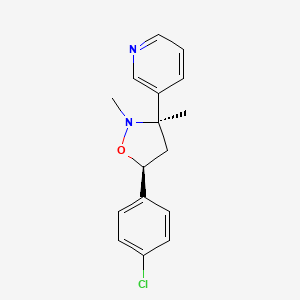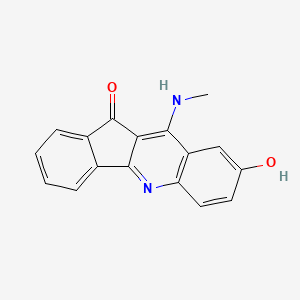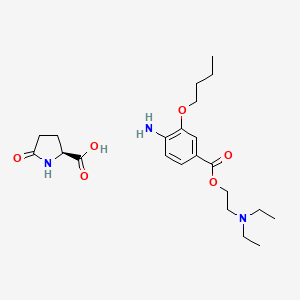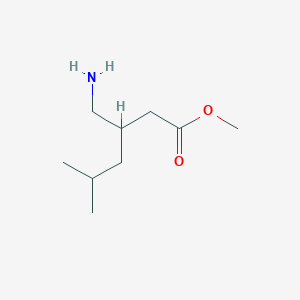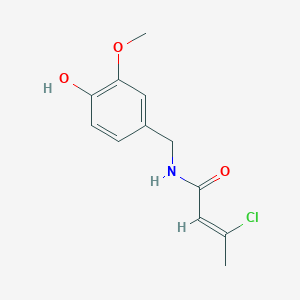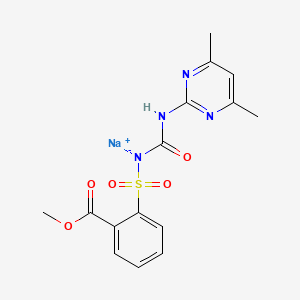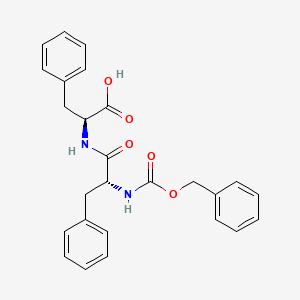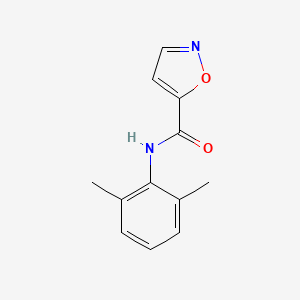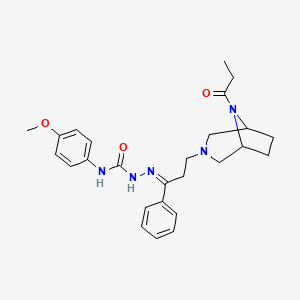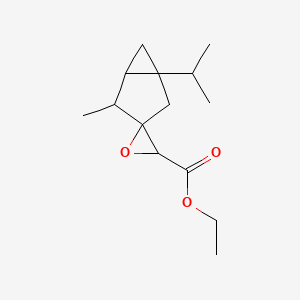
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2'-oxirane)-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and pharmaceuticals. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by esterification to introduce the ethyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis would also focus on maximizing efficiency and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Ethyl 1-isopropyl-4-methylspiro(bicyclo(31
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.
Industry: Potential use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic esters and related structures, such as:
- Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate analogs with different substituents.
- Spirocyclic compounds with different core structures but similar functional groups.
Uniqueness
The uniqueness of Ethyl 1-isopropyl-4-methylspiro(bicyclo(310)hexane-3,2’-oxirane)-3’-carboxylate lies in its specific spirocyclic framework and the combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
94030-85-0 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
ethyl 4-methyl-1-propan-2-ylspiro[bicyclo[3.1.0]hexane-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-5-16-12(15)11-14(17-11)7-13(8(2)3)6-10(13)9(14)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
WWOIOOMYUBAKDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC3(CC3C2C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



